![molecular formula C8H12O5 B12859023 (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one CAS No. 56543-11-4](/img/structure/B12859023.png)
(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one is a complex organic compound with a unique structure It is characterized by a furodioxin ring system, which is a fused ring structure containing both furan and dioxin moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
科学的研究の応用
(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furodioxin ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
(4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one: This compound has a similar fused ring structure but differs in the specific arrangement of atoms and functional groups.
(4R,7R,7aS)-7-hydroxy-4-(hydroxymethyl)-2-phenyldihydro-4H-furo[3,2-d][1,3]dioxin-6(4aH)-one: This compound has a similar furodioxin ring system but includes additional functional groups.
Uniqueness
The uniqueness of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
56543-11-4 |
|---|---|
分子式 |
C8H12O5 |
分子量 |
188.18 g/mol |
IUPAC名 |
(4aR,7S,7aR)-7-hydroxy-2,2-dimethyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one |
InChI |
InChI=1S/C8H12O5/c1-8(2)11-3-4-6(13-8)5(9)7(10)12-4/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
InChIキー |
URMSJXJHPVBPOJ-SRQIZXRXSA-N |
異性体SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@@H](C(=O)O2)O)C |
正規SMILES |
CC1(OCC2C(O1)C(C(=O)O2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)
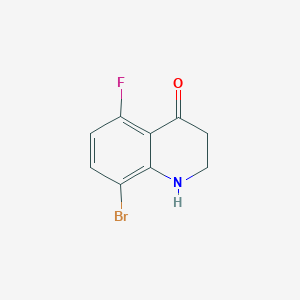
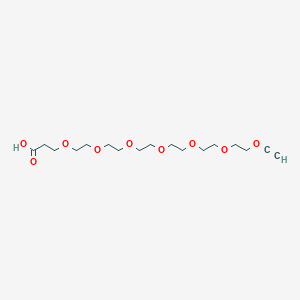

![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
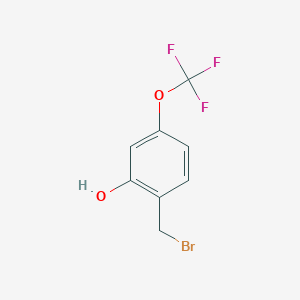
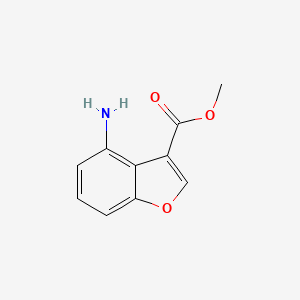
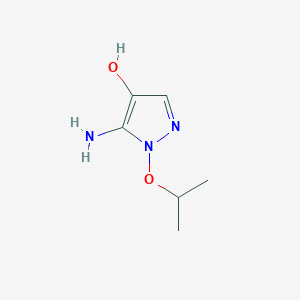
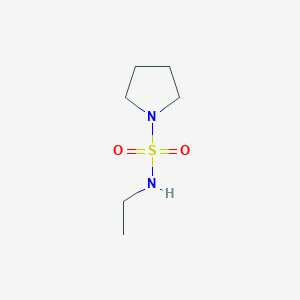

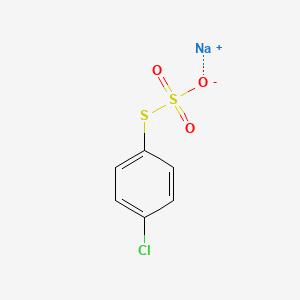

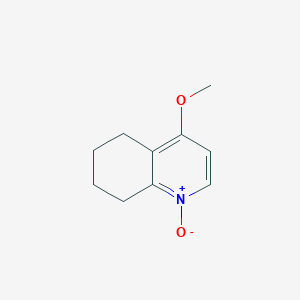
![3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline](/img/structure/B12859008.png)
